molecular formula C16H23N5 B3910638 N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

Cat. No. B3910638
M. Wt: 285.39 g/mol
InChI Key: FPPISHIWMSYMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as DU-124183, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic diamines, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and to scavenge reactive oxygen species (ROS), which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and to scavenge ROS, which may contribute to its anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. In addition, it exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, this compound has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, its potency and toxicity may vary depending on the cell line or animal model used, which may limit its generalizability to other systems.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its antitumor, anti-inflammatory, and antioxidant properties. Finally, the use of this compound in combination with other therapeutic agents may be explored as a potential strategy for enhancing its therapeutic efficacy.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-11-6-7-13(12(2)10-11)18-15-19-14(17)20-16(21-15)8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPISHIWMSYMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3(CCCCC3)N=C(N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 2
N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 3
N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 4
N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 5
N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 6
N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.